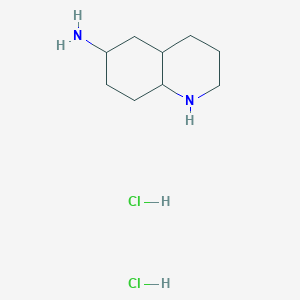

Decahydroquinolin-6-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-6-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h7-9,11H,1-6,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOZSWIUIFJKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CCC2NC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Decahydroquinolin 6 Amine Dihydrochloride and Derivatives

Enantioselective and Diastereoselective Synthesis

Achieving stereochemical control is paramount in synthesizing complex molecules like decahydroquinoline (B1201275) derivatives. Enantioselective and diastereoselective methods are employed to generate specific stereoisomers, which is crucial for pharmacological applications. These strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or stereocontrolled cyclization reactions. rroij.com

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been effectively applied to the synthesis of decahydroquinoline systems.

One notable approach utilizes carbohydrate-based auxiliaries. For instance, tetra-O-pivaloyl-β-D-galactopyranosylamine has been employed as a chiral auxiliary to stereoselectively synthesize both trans- and cis-annelated decahydroquinoline alkaloids. researchgate.net This method relies on the auxiliary's ability to control the stereoselective protonation of enolates formed during conjugate addition reactions. researchgate.net

Another powerful strategy involves amino acid-derived auxiliaries. The use of (R)-phenylglycinol to form a perhydrooxazoloquinoline intermediate provides stereoselective access to enantiopure decahydroquinolines (DHQs). nih.gov Reaction of this intermediate with Michael acceptors, followed by reductive cleavage of the auxiliary, can yield either cis- or trans-DHQs with a challenging all-carbon quaternary stereocenter at the C4a position. The final stereochemistry is dependent on the hydride reagent used for the cleavage step. nih.gov

Table 1: Examples of Chiral Auxiliary-Mediated Synthesis of Decahydroquinoline Derivatives This table is interactive. Click on the headers to sort.

| Chiral Auxiliary | Key Reaction Step | Stereochemical Outcome | Source(s) |

|---|---|---|---|

| tetra-O-pivaloyl-β-D-galactopyranosylamine | Stereoselective protonation of enolates | Access to both trans- and cis-fused decahydroquinoline alkaloids | researchgate.net |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is highly efficient and atom-economical. Both organocatalysts and transition-metal catalysts have been developed for the asymmetric synthesis of the quinoline (B57606) and decahydroquinoline core.

Organocatalysis, which uses small, metal-free organic molecules, has emerged as a powerful tool. Chiral secondary amines, such as those derived from amino acids, can catalyze reactions through the formation of chiral iminium ions or enamines. youtube.com This has been applied to the enantioselective construction of octahydroquinolines via trienamine-mediated Diels-Alder reactions. semanticscholar.org Furthermore, chiral phosphoric acid, another type of organocatalyst, has been used to catalyze a one-pot cyclization and asymmetric reduction of 2-aminochalcones to produce chiral tetrahydroquinolines with excellent yields and enantioselectivities. nih.gov

Transition-metal catalysis, employing complexes of metals like iridium, rhodium, or palladium with chiral ligands, is also a cornerstone of asymmetric synthesis. mdpi.comdntb.gov.ua Iridium-catalyzed asymmetric hydrogenation has been successfully developed for the synthesis of chiral tetrahydroquinoxaline derivatives, providing a methodology that could be adapted for quinoline systems. nih.gov A key advantage of some modern catalytic systems is their ability to produce either enantiomer of a product simply by adjusting reaction conditions, such as the solvent. nih.gov

Table 2: Asymmetric Catalysis Strategies for Quinoline Scaffolds This table is interactive. Click on the headers to sort.

| Catalyst Type | Catalyst Example | Reaction Type | Product Core | Source(s) |

|---|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid | Dehydrative Cyclization / Asymmetric Reduction | Chiral Tetrahydroquinolines | nih.gov |

| Organocatalyst | Secondary Amine | Trienamine-mediated Diels-Alder | Octahydroquinolines | semanticscholar.org |

The formation of the bicyclic decahydroquinoline ring system is a critical step where stereochemistry can be defined. Stereocontrolled cyclization reactions are designed to control the relative and absolute configuration of the newly formed stereocenters.

A diastereoselective approach to highly substituted cis-decahydroquinolines has been developed that hinges on an intramolecular lactam formation. nih.gov The stereochemistry of the substituents on the starting cyclohexene (B86901) ring dictates the stereochemical outcome of the final product. A subsequent stereoselective reduction of a double bond within the bicyclic system, for example using H₂ with a palladium on carbon (Pd/C) catalyst, finalizes the core structure as a single diastereomer. nih.gov

Intramolecular conjugate additions are another effective strategy. A stereoselective Michael-type conjugate addition followed by an intramolecular aldol-type cyclization has been used in a divergent synthesis of various decahydroquinoline-type alkaloids. researchgate.net The precise control over these cyclization steps allows for the selective formation of cis-, trans-, and other epimeric decahydroquinoline structures from a common precursor. researchgate.net

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govrsc.org

While MCRs might not directly produce the saturated decahydroquinoline ring, they are exceptionally useful for constructing the precursor quinoline or partially saturated quinoline scaffolds, which can then be reduced to the desired decahydroquinoline system. The Povarov reaction, a di- or tri-component reaction, is a classic example used for the synthesis of tetrahydroquinolines. rsc.org Other MCRs, such as the Ugi and Gewald reactions, have also been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org The use of MCRs allows for the introduction of various functional groups and substitution patterns in a single, efficient step, making it a powerful strategy for creating libraries of derivatives for further investigation. rsc.org

Green Chemistry Approaches in Decahydroquinoline Synthesis

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This includes using safer solvents, improving energy efficiency, and utilizing renewable resources. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including decahydroquinolines.

Solvents are a major contributor to the environmental impact of chemical processes. mdpi.com Consequently, a primary focus of green chemistry is the replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives. mdpi.commdpi.com

Water is considered an excellent green solvent due to its non-toxicity, non-flammability, and wide availability. mdpi.com While the poor solubility of many organic compounds in water can be a limitation, hydrophobic effects can sometimes accelerate reaction rates. mdpi.com Another approach involves using mixtures of organic solvents with water; for instance, an ethanol-water system has been used as a greener medium for palladium-catalyzed reactions in the synthesis of decahydroquinolines. researchgate.net

Other classes of green solvents include ionic liquids (ILs), which are salts with low melting points, and deep eutectic solvents (DESs). mdpi.com Poly(ethylene glycol) (PEG) and various bio-based solvents derived from renewable resources are also gaining prominence as sustainable reaction media for the synthesis of nitrogen-containing heterocycles. mdpi.com The selection of a green solvent is a compromise between reaction efficiency and environmental considerations. nih.gov

Table 3: Common Green Solvents and Their Characteristics This table is interactive. Click on the headers to sort.

| Green Solvent | Key Advantages | Potential Limitations | Source(s) |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive, widely available | Poor solubility for many nonpolar organic substrates | mdpi.commdpi.com |

| Ionic Liquids (ILs) | Good solubility for many compounds, low volatility, potential for recycling | Cost, potential toxicity, and biocompatibility issues | mdpi.commdpi.com |

| Poly(ethylene glycol) (PEG) | Low toxicity, biodegradable | Can be difficult to remove from reaction products | mdpi.com |

| Bio-based Solvents (e.g., Eucalyptol) | Derived from renewable resources, biodegradable | Limited availability and range of applications currently | mdpi.com |

Atom-Economical Transformations

Atom economy is a central principle in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. In the context of synthesizing decahydroquinoline derivatives, this often involves addition and cycloaddition reactions that efficiently build molecular complexity.

One of the most direct and atom-economical methods for creating the saturated heterocyclic core of decahydroquinoline is through the complete hydrogenation of quinoline or its derivatives. This process, which involves the addition of hydrogen across all double bonds of the aromatic system, ideally results in the desired product with only water as a potential byproduct, representing a highly atom-efficient transformation.

| Reactant(s) | Product | Atom Economy |

| Quinoline, Hydrogen | Decahydroquinoline | High |

| 6-Nitroquinoline, Hydrogen | 6-Aminodecahydroquinoline | High |

This interactive table highlights the principle of atom economy in key reaction types for the synthesis of decahydroquinoline derivatives.

Catalyst Design for Environmental Efficiency

The efficiency and selectivity of the hydrogenation of quinoline systems to their decahydroquinoline counterparts are critically dependent on the catalyst employed. Modern catalyst design focuses on developing systems that are not only highly active and selective but also environmentally benign, utilizing non-precious metals and enabling milder reaction conditions.

Research has explored a range of metal catalysts for the hydrogenation of quinolines, including rhodium, iridium, ruthenium, gold, and palladium. The choice of metal, ligand, and support material significantly influences the reaction's outcome, including the degree of saturation and the stereoselectivity of the product. For instance, supported gold catalysts have been shown to be effective for the chemoselective hydrogenation of the heterocyclic ring of quinolines under mild conditions.

Innovations in ligand design play a crucial role in enhancing catalyst performance. Bulky, electron-rich phosphine (B1218219) ligands, for example, can improve the efficiency of palladium-catalyzed reactions. The development of catalysts that can operate efficiently under lower pressures and temperatures contributes to a more sustainable synthetic process by reducing energy consumption.

| Catalyst System | Metal | Key Features |

| Ru(η3-methallyl)2(cod)–PhTRAP | Ruthenium | Selective for carbocyclic ring hydrogenation |

| Gold nanoparticles on TiO2 | Gold | Active under mild conditions |

| Palladium on carbon | Palladium | Widely used for hydrogenation |

| [Cp*MCl(HL1)]Cl (M = Rh, Ir) | Rhodium, Iridium | Versatile for transfer hydrogenation |

This interactive table summarizes various catalyst systems used in the synthesis and functionalization of quinoline derivatives, highlighting their key characteristics.

Amine Functionalization and Transformation Reactions

The introduction and manipulation of the amine group are pivotal steps in the synthesis of decahydroquinolin-6-amine (B13025122) dihydrochloride (B599025). Several established and emerging methodologies are employed for this purpose.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.org In a potential synthetic route to decahydroquinolin-6-amine, a decahydroquinolon-6-one precursor could be subjected to reductive amination. This two-step, one-pot process involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired amine.

A plausible synthetic pathway could involve the initial preparation of a suitable decahydroquinolone intermediate, followed by its conversion to the 6-amino derivative via reductive amination.

Carbon-Nitrogen Bond Formation Methodologies

The formation of the carbon-nitrogen bond is a cornerstone of amine synthesis. Beyond reductive amination, other modern catalytic methods offer powerful alternatives for creating this linkage. One of the most significant is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.org

In the context of decahydroquinolin-6-amine synthesis, if a 6-halodecahydroquinoline precursor were available, the Buchwald-Hartwig amination could be employed to introduce the amine group. This reaction is known for its broad substrate scope and functional group tolerance. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands often providing the best results. youtube.com

Another potential route involves the reduction of a nitro group. The synthesis could commence with 6-nitroquinoline, which can be reduced to 6-aminoquinoline (B144246). nih.govnih.gov Subsequent complete hydrogenation of the 6-aminoquinoline would yield the target decahydroquinolin-6-amine. This approach strategically introduces the nitrogen functionality at an early stage, followed by the saturation of the heterocyclic ring system.

Advanced Spectroscopic and Structural Elucidation of Decahydroquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the nuanced structural features of decahydroquinoline (B1201275) systems. Both ¹H and ¹³C NMR provide critical data regarding the stereochemistry (cis or trans fusion of the rings) and the conformational equilibrium of the molecule in solution. rsc.orgacs.org

For decahydroquinolines, the saturated bicyclic system typically exists in chair conformations. In the case of the cis-fused isomer, the molecule can interconvert between two distinct chair-chair conformations, often referred to as Type 1 and Type 2. rsc.org The position of this equilibrium is highly sensitive to the nature and orientation of substituents on the rings and the nitrogen atom.

¹³C NMR spectroscopy is particularly powerful for this analysis. The chemical shifts of the carbon atoms are exquisitely sensitive to their local electronic and steric environment. For instance, the chemical shifts of carbons at the ring junction and those bearing substituents can differ significantly between conformers. Low-temperature NMR studies can "freeze" the conformational interconversion, allowing for the direct observation of individual conformers and the determination of their relative populations. rsc.orgrsc.org Protonation of the nitrogen atom, as in the case of a dihydrochloride (B599025) salt, significantly influences the conformational equilibrium. Studies on related systems have shown that N-protonation can alter the energetic preference, sometimes leading to a near-equal population of the two primary conformers. rsc.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for cis-Decahydroquinoline Conformers Note: This table presents generalized data for the parent cis-decahydroquinoline (B84933) ring system to illustrate the principles of conformational analysis. Specific shifts for Decahydroquinolin-6-amine (B13025122) dihydrochloride would vary based on the influence of the amino group and protonation.

| Carbon Atom | Type 1 Conformer (δ, ppm) | Type 2 Conformer (δ, ppm) |

|---|---|---|

| C2 | 47.5 | 49.3 |

| C3 | 26.3 | 24.1 |

| C4 | 29.8 | 29.8 |

| C4a | 36.3 | 33.2 |

| C5 | 26.3 | 24.1 |

| C6 | 29.8 | 29.8 |

| C7 | 20.9 | 20.9 |

| C8 | 32.5 | 32.5 |

| C8a | 57.7 | 59.9 |

Mass Spectrometry for High-Resolution Structural Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural identification of organic molecules by providing a highly accurate measurement of the mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental formula of the parent ion, which is a critical first step in identifying an unknown compound or confirming the identity of a synthesized one.

For Decahydroquinolin-6-amine dihydrochloride, HRMS can precisely measure the mass of the protonated molecular ion [M+H]⁺. The observed mass can then be compared to the calculated theoretical mass for the chemical formula C₉H₁₉N₂⁺ (the cation of the salt), confirming its elemental composition with a high degree of certainty.

In addition to determining the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern serves as a structural fingerprint, offering clues about the connectivity of atoms and the presence of specific functional groups within the decahydroquinoline framework.

The PubChem database provides predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, offering another layer of data for structural confirmation. uni.lu

Table 2: Predicted Mass Spectrometry Data for Decahydroquinolin-6-amine Cation [M] Source: Predicted data from PubChem CID 54595532. uni.lu The molecule analyzed is the free base C₉H₁₈N₂.

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₉N₂⁺ | 155.1543 |

| [M+Na]⁺ | C₉H₁₈N₂Na⁺ | 177.1362 |

| [M+NH₄]⁺ | C₉H₂₂N₃⁺ | 172.1808 |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.comnih.gov An IR or Raman spectrum consists of a series of bands, where the position, intensity, and shape of each band correspond to a specific molecular vibration (e.g., stretching, bending, rocking). This unique pattern of bands serves as a "molecular fingerprint," which is highly specific to the compound's structure. nih.gov

For this compound, vibrational spectroscopy can confirm the presence of key functional groups. The N-H bonds of the primary amine and the secondary amine within the ring system would give rise to characteristic stretching and bending vibrations. Similarly, C-H and C-N stretching and bending vibrations associated with the saturated carbocyclic rings would be readily identifiable.

The formation of the dihydrochloride salt would be evident in the spectrum. The presence of ammonium (B1175870) hydrochloride groups (R₂NH₂⁺ Cl⁻ and RNH₃⁺ Cl⁻) leads to broad and distinct absorption bands, typically in the 2400-3000 cm⁻¹ region of the IR spectrum, which are characteristic of N⁺-H stretching modes. These features are clearly distinguishable from the sharper N-H stretching bands of a free amine.

While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. nih.gov The techniques are complementary; vibrations that are weak in IR may be strong in Raman, and vice versa. Together, they provide a more complete picture of the molecule's vibrational framework.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H Stretch | Secondary/Primary Ammonium | 2400 - 3000 (broad) |

| C-H Stretch | sp³ C-H | 2850 - 3000 |

| N-H Bend | Ammonium | 1500 - 1600 |

| C-H Bend | Methylene (CH₂) | ~1450 |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 |

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed three-dimensional map of electron density. This map allows for the exact placement of every atom in the molecule (excluding hydrogens, which are often inferred).

A successful crystallographic analysis of this compound would provide a wealth of definitive structural information, including:

Absolute Stereochemistry: It would unequivocally establish the relative orientation of all stereocenters.

Configuration: The cis or trans nature of the ring fusion would be visually confirmed.

Conformation: The specific chair conformation adopted by the molecule in the crystal lattice would be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, offering insight into the molecular geometry. mdpi.com

Intermolecular Interactions: The analysis would reveal how the individual molecules pack together in the crystal, including details of hydrogen bonding between the ammonium groups and the chloride counter-ions.

This technique is considered the "gold standard" for structural elucidation because it provides a direct, high-resolution image of the molecule, leaving no ambiguity about its atomic arrangement, provided a suitable single crystal can be grown. nih.govnih.gov

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the crystal lattice. |

| Space Group | The set of symmetry operations for the crystal. | Describes the symmetry of the molecular packing. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. | Provides the complete 3D structure. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (in Ångströms). | Confirms atomic connectivity and bond order. |

| Bond Angles | The angle formed by three connected atoms (in degrees). | Defines the local geometry of the molecule. |

| Torsion Angles | The dihedral angle between four connected atoms (in degrees). | Describes the conformation around single bonds. |

Computational and Theoretical Chemistry Investigations of Decahydroquinolin 6 Amine Dihydrochloride

Quantum Chemical Analysis

Quantum chemical analysis employs the principles of quantum mechanics to compute the properties of molecules. These methods are fundamental to understanding the electronic architecture of a compound and how this architecture dictates its chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. nih.govnih.gov This method is based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform geometric optimization, which locates the minimum energy conformation of the molecule. nih.govresearchgate.net

From these calculations, key structural and energetic parameters are derived. Optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional picture of the molecule's most stable structure. Energetic properties such as total energy, enthalpy, and Gibbs free energy of formation offer critical data on the molecule's thermodynamic stability. scirp.org

Below is a table of representative theoretical geometric parameters for the optimized structure of Decahydroquinolin-6-amine (B13025122), as would be determined by DFT calculations.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Length | C-C (ring) | 1.53 - 1.55 Å |

| C-N (ring) | 1.47 Å | |

| C-N (amine) | 1.46 Å | |

| N-H | 1.02 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-N-C (ring) | 111.5° |

| H-N-H (amine) | 108.9° | |

| C-C-N (amine) | 110.4° | |

| Dihedral Angle | C-C-N-C | 55.8° (gauche) |

Note: These values are illustrative of typical results from DFT calculations for similar saturated heterocyclic amines.

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons, while the LUMO energy relates to its electron affinity. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of chemical reactivity and stability. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov The spatial distribution of these orbitals indicates the most probable sites for electrophilic (where the HOMO is localized) and nucleophilic (where the LUMO is localized) attack. ucsb.edu

| Orbital | Energy (eV) | Description |

| HOMO | -6.95 | Primarily localized on the nitrogen atoms, indicating these are the primary sites for electron donation (nucleophilic centers). |

| LUMO | -0.88 | Distributed across the carbon backbone and the ammonium (B1175870) hydrogens, suggesting susceptibility to nucleophilic attack. |

| Energy Gap (ΔE) | 6.07 | The relatively large gap suggests high kinetic stability for the molecule. |

Note: The energy values are representative examples derived from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its interaction with other chemical species. mdpi.comdeeporigin.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.netchemrxiv.org Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. deeporigin.com Green and yellow denote areas of intermediate or near-zero potential.

For Decahydroquinolin-6-amine dihydrochloride (B599025), an MEP analysis would reveal distinct regions of charge concentration. The areas around the protonated nitrogen atoms of the amine and the quinoline (B57606) ring would be strongly positive (deep blue), highlighting their role as hydrogen-bond donors. nih.gov The lone pair regions that would exist on the unprotonated form's nitrogen atoms would be sites of negative potential (red or yellow), indicating their nucleophilic character. chemrxiv.org This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and crystal packing. nih.gov

Natural Bond Orbital (NBO) Analysis provides a chemically intuitive picture of bonding by converting the calculated molecular orbitals into localized bond orbitals, lone pairs, and anti-bonding orbitals. researchgate.netmpg.de This method allows for the quantitative analysis of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) anti-bonding orbitals. researchgate.netwisc.edu The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| N1-C2 (σ) | C3-C4 (σ) | 2.85 | Ring stabilization |

| C5-H | C6-N2 (σ) | 1.98 | Hyperconjugation |

| N2 (Lone Pair) | C6-C5 (σ) | 5.12 | Amine-ring interaction |

Note: Analysis shown for the conceptual neutral amine form to illustrate lone pair interactions. E(2) values are illustrative.

Quantum Theory of Atoms in Molecules (QTAIM) defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)). wikipedia.orgsemanticscholar.org This analysis identifies critical points in the electron density, notably Bond Critical Points (BCPs), which exist between two bonded atoms. wikipedia.org The properties at the BCP, such as the electron density itself and its Laplacian (∇²ρ(r)), characterize the nature of the bond. researchgate.net A high ρ(r) and a negative ∇²ρ(r) are characteristic of a shared (covalent) interaction, while a low ρ(r) and a positive ∇²ρ(r) indicate a closed-shell (ionic, hydrogen bond, or van der Waals) interaction.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |

| C-C | 0.25 | -0.68 | Covalent |

| C-N | 0.29 | -0.75 | Polar Covalent |

| N-H...Cl | 0.04 | +0.15 | Ionic / H-Bond |

Note: Values are representative for the specified bond types.

| Simulation Parameter | Value/Observation |

| Simulation Time | 100 ns |

| Solvent | Explicit Water (TIP3P model) |

| Average RMSD | 1.8 Å (relative to initial structure) |

| Key Finding | The decahydroquinoline (B1201275) ring maintains a stable trans-fused conformation throughout the simulation, with flexibility observed in the exocyclic amine group. |

In Silico Prediction of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for calculating global chemical reactivity descriptors from the energies of the frontier molecular orbitals. researchgate.netnih.gov These descriptors quantify the inherent reactivity of a molecule and provide a basis for comparing its chemical behavior to other compounds. scirp.orgresearchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ²/2η.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 3.915 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 3.035 | High hardness, indicating high stability and low reactivity. |

| Chemical Softness (S) | 1/η | 0.329 | Low softness, indicating low polarizability. |

| Electrophilicity Index (ω) | χ²/2η | 2.525 | Moderate electrophilic character. |

Chemical Reactivity and Derivatization Chemistry of the Decahydroquinoline Core

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the decahydroquinoline (B1201275) core in substitution reactions is centered on the nucleophilic character of the nitrogen atom and the potential for activation of the C-H bonds.

Electrophilic Substitution at Nitrogen: The lone pair of electrons on the secondary amine makes it a potent nucleophile and a Brønsted-Lowry base. It readily reacts with a wide range of electrophiles. This reactivity is fundamental for derivatization at the nitrogen atom. Common electrophilic substitution reactions at the nitrogen include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents under basic conditions to yield N-alkylated decahydroquinolines.

Acylation: Treatment with acyl chlorides or acid anhydrides, typically in the presence of a base, to form N-acyl derivatives (amides). This is a common strategy for installing various functional groups.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce N-sulfonylated products, which can alter the electronic properties of the nitrogen and serve as protecting groups.

Nucleophilic Substitution on the Carbon Skeleton: As a fully saturated carbocyclic system, the decahydroquinoline ring itself is not susceptible to direct nucleophilic attack under normal conditions. libretexts.org Such reactions require the prior installation of a good leaving group on the carbon framework. For instance, a hydroxyl group could be converted to a tosylate, which can then be displaced by a variety of nucleophiles. The stereochemistry of the decahydroquinoline ring system (cis or trans fusion) plays a critical role in the feasibility and outcome of these SN2-type reactions, influencing the accessibility of the electrophilic carbon center to the incoming nucleophile. libretexts.org

Ring-Opening and Ring-Expansion Transformations

While the decahydroquinoline ring is generally stable, it can undergo specific transformations that alter the core bicyclic structure under forcing conditions or through targeted reactions.

Ring-Opening Reactions:

Von Braun Reaction: This classic reaction involves treating the N-acyl decahydroquinoline derivative with phosphorus pentabromide (PBr5) or a similar reagent, leading to the cleavage of a C-N bond and formation of a bromo-functionalized cyanamide. This provides a pathway to open the heterocyclic ring and introduce functionality at previously unreactive positions.

Hofmann Elimination: For quaternary ammonium (B1175870) salts of decahydroquinoline, treatment with a strong base like silver oxide can induce an elimination reaction, resulting in the cleavage of the ring and the formation of an olefin. The regioselectivity of this reaction is governed by the stereoelectronic requirements of the E2 elimination pathway.

Ring-Expansion and Contraction: Carbocation rearrangements can facilitate ring expansion or contraction, although these are less common for the stable decahydroquinoline system unless specific activating groups are present. youtube.comyoutube.com For example, the generation of a carbocation on a carbon adjacent to the ring junction could potentially initiate a rearrangement to expand one of the six-membered rings to a seven-membered ring, driven by the relief of strain or the formation of a more stable carbocation. youtube.comyoutube.comyoutube.com Such transformations are highly dependent on the specific substrate and reaction conditions. youtube.comyoutube.comyoutube.com

Selective Functionalization of Amine and Hydrocarbon Moieties

A key challenge in the derivatization of decahydroquinoline is achieving selectivity between the reactive amine and the relatively inert C-H bonds of the hydrocarbon skeleton.

Functionalization of the Amine Moiety: The secondary amine is the most reactive site for many reagents. Its functionalization is typically straightforward, as described in section 5.1. To functionalize other parts of the molecule, it is often necessary to first protect the amine. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl groups. Once protected, the reactivity of the amine is suppressed, allowing for reactions to be directed toward the hydrocarbon portion of the molecule.

Functionalization of the Hydrocarbon Moieties: Direct C-H functionalization of the saturated rings is a more advanced strategy that avoids pre-functionalization steps.

Radical Reactions: Halogenation under free-radical conditions (e.g., using N-bromosuccinimide with light or a radical initiator) can introduce a halogen atom onto the carbon framework. The selectivity can be poor, often leading to a mixture of products, but it can be influenced by the relative stability of the resulting carbon radicals.

Directed C-H Activation: Modern synthetic methods allow for site-selective C-H functionalization. By using a directing group, often attached to the nitrogen atom, a transition metal catalyst can be guided to a specific C-H bond (e.g., at the C2 or C8 position) to introduce a new functional group.

The table below summarizes strategies for selective functionalization.

| Moiety to be Functionalized | Reaction Type | Reagents/Conditions | Outcome |

| Amine (N-H) | Acylation | Acyl chloride, Base (e.g., triethylamine) | N-Acyl decahydroquinoline |

| Amine (N-H) | Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl decahydroquinoline |

| Amine (N-H) | Protection | Boc2O or Cbz-Cl | N-Protected decahydroquinoline |

| Hydrocarbon (C-H) | Radical Halogenation | NBS, AIBN/light | C-Bromo decahydroquinoline (often mixture) |

| Hydrocarbon (C-H) | Directed C-H Activation | Pd(OAc)2, Directing Group, Oxidant | Site-selective C-C or C-X bond formation |

Catalytic Reactions for Derivatization

Catalysis offers powerful tools for the efficient and selective derivatization of the decahydroquinoline core, often under milder conditions than classical methods.

Hydrogenation/Dehydrogenation:

Catalytic Dehydrogenation: While decahydroquinoline is a fully saturated system, it can be catalytically dehydrogenated to form tetrahydroquinoline or quinoline (B57606). This is often achieved at high temperatures using catalysts like palladium on carbon (Pd/C) or platinum (Pt). This process re-introduces aromaticity and completely changes the chemical properties of the scaffold.

Catalytic Hydrogenation: Conversely, partially unsaturated intermediates in the synthesis of decahydroquinolines can be fully reduced using catalysts like PtO2 (Adam's catalyst) or Rh/Al2O3 under a hydrogen atmosphere.

Cross-Coupling Reactions: For decahydroquinolines that have been pre-functionalized with a halide or triflate, transition metal-catalyzed cross-coupling reactions are invaluable for creating complex derivatives.

Suzuki Coupling: A C-Br or C-I bond on the ring can be coupled with a boronic acid derivative using a palladium catalyst to form a new C-C bond.

Buchwald-Hartwig Amination: A palladium catalyst can be used to couple a C-Br bond with an amine, providing a route to introduce new nitrogen-based substituents.

Heck Reaction: A C-X bond can be coupled with an alkene in the presence of a palladium catalyst to append unsaturated side chains.

C-H Activation/Functionalization: As mentioned previously, catalytic C-H activation is a state-of-the-art method for derivatizing the hydrocarbon skeleton. Iridium, rhodium, and palladium catalysts are commonly employed. These reactions can forge new C-C, C-N, or C-O bonds directly from C-H bonds, representing a highly atom-economical approach to building molecular complexity.

The following table provides examples of catalytic reactions for derivatization.

| Reaction Type | Catalyst | Substrate Requirement | Product Type |

| Dehydrogenation | Pd/C, PtO2 | Decahydroquinoline | Tetrahydroquinoline/Quinoline |

| Suzuki Coupling | Pd(PPh3)4, Base | Halo-decahydroquinoline | Aryl/Alkyl-substituted decahydroquinoline |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Halo-decahydroquinoline | Amino-substituted decahydroquinoline |

| Directed C-H Arylation | Pd(OAc)2, Ligand | N-Directed decahydroquinoline | C-Aryl decahydroquinoline |

Structure Activity Relationship Sar Studies of Decahydroquinoline Scaffolds in Chemical Contexts

Impact of Stereochemistry on Chemical Properties

Stereochemistry, the three-dimensional arrangement of atoms, profoundly influences the physical and chemical properties of molecules. longdom.orgrijournals.com For the decahydroquinoline (B1201275) scaffold, the fusion of the two rings can result in two distinct diastereomers: cis-decahydroquinoline (B84933) and trans-decahydroquinoline (B8913). This isomerism is determined by the relative orientation of the hydrogen atoms at the bridgehead carbons.

The trans-isomer is generally more stable than the cis-isomer due to unfavorable non-bonded interactions within the concave region of the cis form. libretexts.org This difference in stability has direct implications for the reactivity and interaction of these isomers. Furthermore, the stereochemistry at other positions on the ring, such as the location of the amine group in decahydroquinolin-6-amine (B13025122) dihydrochloride (B599025), introduces additional chiral centers, leading to a variety of stereoisomers (enantiomers and diastereomers). youtube.com Each of these stereoisomers can exhibit unique chemical and biological properties because their different spatial arrangements affect how they interact with other chiral molecules or environments. nih.gov

Table 1: Comparison of cis- and trans-Decahydroquinoline Isomers

| Feature | cis-Decahydroquinoline | trans-Decahydroquinoline |

|---|---|---|

| Ring Fusion | Axial-Equatorial libretexts.org | Diequatorial libretexts.org |

| Bridgehead Hydrogens | Same side (cis) libretexts.org | Opposite sides (trans) libretexts.org |

| Relative Stability | Less stable libretexts.org | More stable (~2 kcal/mol) libretexts.org |

| Conformational Flexibility | Flexible (undergoes ring inversion) libretexts.org | Rigid (conformationally locked) youtube.com |

| Overall Shape | Bent youtube.com | Relatively planar |

Substituent Effects on Reactivity and Molecular Recognition

The reactivity and molecular recognition capabilities of the decahydroquinoline scaffold can be finely tuned by the introduction of various substituents. These substituents exert their influence through a combination of electronic and steric effects. rsc.org

Electronic Effects: Substituents can either donate or withdraw electron density from the ring system. For instance, an electron-donating group, such as an alkyl group, increases the electron density on the heterocyclic nitrogen, thereby increasing its basicity and nucleophilicity. Conversely, an electron-withdrawing group, like a halogen or a nitro group, decreases the electron density, making the nitrogen less basic. researchgate.net In the case of decahydroquinolin-6-amine dihydrochloride, the amine group at the 6-position is an activating group that can influence the electronic properties of the entire molecule. The protonation of this amine to form the dihydrochloride salt will significantly alter its electronic character, making it strongly electron-withdrawing.

Steric Effects: The size and position of substituents can create steric hindrance, which can block or hinder the approach of reactants to a particular site on the molecule. chemrxiv.org This can affect reaction rates and can also provide selectivity in molecular recognition by preventing the molecule from binding to certain targets while allowing it to bind to others. chemrxiv.org For example, a bulky substituent near the nitrogen atom could impede its ability to act as a nucleophile or a base.

Table 2: Influence of Substituent Type on Decahydroquinoline Properties

| Substituent Type | General Effect on Nitrogen Basicity | Potential Impact on Reactivity |

|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases | Enhances nucleophilic character |

| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases | Reduces nucleophilic character researchgate.net |

| Bulky Groups (e.g., -C(CH₃)₃) | Minimal electronic effect, significant steric effect | May hinder reactions at nearby sites researchgate.net |

| Protonated Amine (e.g., -NH₃⁺) | Strongly electron-withdrawing | Significantly reduces nucleophilicity |

Conformational Flexibility and its Influence on Interaction Profiles

A key distinction between the cis and trans isomers of decahydroquinoline lies in their conformational flexibility. libretexts.org The trans-isomer is a conformationally locked, rigid system. youtube.com This rigidity means that substituents are held in fixed axial or equatorial positions.

In contrast, the cis-isomer is flexible and can undergo a ring-flipping process, similar to cyclohexane, which allows for the interconversion of axial and equatorial substituents. libretexts.org This conformational equilibrium can be influenced by the nature of substituents on the ring. rsc.org For example, N-alkylation of cis-decahydroquinoline can shift the conformational equilibrium. rsc.org

This difference in flexibility has profound implications for how these molecules interact with other chemical species, such as receptors or enzymes. nih.gov A rigid molecule like trans-decahydroquinoline presents a well-defined shape for interaction. This can lead to high-affinity binding if the shape is complementary to the binding site, but it may also prevent binding if there is a shape mismatch.

A flexible molecule like cis-decahydroquinoline can adopt different conformations, potentially allowing it to adapt its shape to fit a binding site—a concept known as "induced fit". researchgate.net However, the energetic cost of adopting a specific conformation for binding must be considered. nih.gov The ability of a molecule to present different spatial arrangements of its functional groups due to conformational flexibility is a critical factor in its molecular interaction profile. osu.edu

Table 3: Conformational Characteristics and Interaction Implications

| Isomer | Conformational Flexibility | Influence on Molecular Interactions |

|---|---|---|

| ***trans*-Decahydroquinoline** | Rigid, conformationally locked youtube.com | Presents a single, well-defined conformation for binding. |

| ***cis*-Decahydroquinoline** | Flexible, undergoes ring inversion libretexts.org | Can adapt its conformation to a binding site; multiple conformers may exist in equilibrium. rsc.org |

Design Principles for Decahydroquinoline-Based Chemical Entities

The SAR insights discussed provide a foundation for the rational design of chemical entities based on the decahydroquinoline scaffold. nih.gov The goal of such design is to create molecules with desired properties by strategically manipulating their structure. rsc.org

Key design principles include:

Stereochemical Control: The choice between a cis or trans scaffold is a fundamental design decision. A rigid trans scaffold might be chosen to maximize binding affinity with a target of known shape, while a flexible cis scaffold could be used to explore interactions with targets that have more dynamic binding sites. osti.gov The specific stereochemistry of all chiral centers must be considered, as different enantiomers or diastereomers can have vastly different activities. nih.gov

Strategic Placement of Substituents: The position, size, and electronic nature of substituents should be carefully selected to optimize interactions and reactivity. For instance, hydrogen bond donors and acceptors can be introduced to form specific interactions with a target molecule. The basicity of the nitrogen can be modulated through substitution to control its protonation state under different conditions.

Conformational Constraint: For flexible cis-isomers, introducing substituents can be used to bias the conformational equilibrium towards a desired shape, effectively pre-organizing the molecule for binding. This can reduce the entropic penalty associated with the molecule adopting a specific conformation upon binding.

By integrating these principles, it is possible to systematically explore the chemical space around the decahydroquinoline scaffold to develop new compounds with tailored properties for a wide range of chemical applications.

Decahydroquinolin 6 Amine Dihydrochloride As a Versatile Synthetic Building Block

Precursor in Complex Polycyclic Nitrogen Heterocycle Synthesis

The synthesis of complex polycyclic nitrogen heterocycles is a significant focus in medicinal chemistry due to their presence in many biologically active natural products and pharmaceutical agents. nih.gov Decahydroquinolin-6-amine (B13025122) dihydrochloride (B599025) provides a pre-formed decahydroquinoline (B1201275) core, which can be elaborated upon to create intricate, multi-ring systems.

One powerful strategy for constructing such molecules is through cascade reactions, which allow for the formation of multiple bonds and rings in a single synthetic operation. For instance, palladium-catalyzed cascade reactions that combine carboamination with a Diels-Alder cycloaddition can generate complex polycyclic nitrogen heterocycles with a high degree of stereocontrol. nih.gov While the specific use of decahydroquinolin-6-amine dihydrochloride in such a sequence is a subject of ongoing research, its structure is well-suited for this type of transformation. The amine functionality can act as a nucleophile in the initial carboamination step, and further functionalization of the decahydroquinoline ring could introduce the diene or dienophile components necessary for a subsequent intramolecular Diels-Alder reaction. This approach offers an efficient pathway to novel polycyclic scaffolds that are of interest in drug discovery. nih.gov

The table below illustrates a conceptual pathway for the synthesis of a complex polycyclic heterocycle starting from a decahydroquinolin-6-amine derivative.

| Step | Reaction Type | Reactant | Key Transformation | Product |

| 1 | Acylation | Decahydroquinolin-6-amine | Formation of an amide bond with a diene-containing acyl chloride | N-(decahydroquinolin-6-yl)penta-2,4-dienamide |

| 2 | Intramolecular Diels-Alder | N-(decahydroquinolin-6-yl)penta-2,4-dienamide | [4+2] cycloaddition | Complex polycyclic lactam |

Application in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly generate large libraries of diverse compounds for high-throughput screening. openaccessjournals.comnih.gov The core principle involves systematically combining a set of building blocks in various combinations to produce a multitude of different molecules. researchgate.net this compound, with its reactive amine group and rigid scaffold, is an excellent building block for combinatorial library synthesis.

The primary amine of decahydroquinolin-6-amine can be readily derivatized through a variety of reactions, such as acylation, alkylation, and reductive amination. By reacting the decahydroquinoline core with a diverse set of carboxylic acids, aldehydes, or alkyl halides, a large library of compounds can be generated. Each member of the library retains the decahydroquinoline scaffold but possesses a unique side chain, allowing for the systematic exploration of the structure-activity relationship (SAR). researchgate.net This approach is instrumental in identifying lead compounds with desired biological activities. rsquarel.org

The following table outlines a representative combinatorial synthesis scheme using decahydroquinolin-6-amine.

| Scaffold | Reagent Set A (Carboxylic Acids) | Reagent Set B (Aldehydes) | Resulting Library |

| Decahydroquinolin-6-amine | Acetic acid, Benzoic acid, etc. | Formaldehyde, Benzaldehyde, etc. | Library of amides and secondary amines |

Chiral Building Block in Asymmetric Synthesis

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities and metabolic fates. enamine.net Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral compound, often relies on the use of chiral building blocks, which are enantiomerically pure compounds that are incorporated into the final molecule. Chiral amines are particularly valuable in this regard, serving as both key intermediates and chiral auxiliaries. sigmaaldrich.com

Decahydroquinoline itself has multiple stereocenters, and therefore, decahydroquinolin-6-amine can exist as several diastereomers and enantiomers. The synthesis and separation of specific stereoisomers of decahydroquinolin-6-amine provide access to enantiomerically pure building blocks. These chiral building blocks can then be used in the synthesis of complex chiral targets, such as natural products and pharmaceuticals. unibo.it The fixed conformation of the decahydroquinoline ring system can provide a high degree of stereochemical control in subsequent reactions, making it a valuable tool for asymmetric synthesis. sigmaaldrich.com

Development of Novel Chemical Scaffolds and Intermediates

The search for novel chemical scaffolds is a driving force in medicinal chemistry, as new scaffolds can lead to drugs with novel mechanisms of action and improved properties. nih.govresearchgate.net A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. The decahydroquinoline ring system is a "privileged structure," meaning it is a scaffold that is capable of binding to multiple biological targets with high affinity. unife.it

This compound serves as an excellent starting point for the development of novel chemical scaffolds. mdpi.com The rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological macromolecules. The amine group provides a convenient handle for introducing a wide range of substituents and for building more complex structures.

By chemically modifying decahydroquinolin-6-amine, novel scaffolds can be generated that are not readily accessible by other means. These new scaffolds can then be used to create libraries of compounds for biological screening, potentially leading to the discovery of new therapeutic agents. researchgate.net The development of new synthetic methodologies to functionalize the decahydroquinoline ring at positions other than the amine group further expands the possibilities for creating novel and diverse chemical scaffolds. mdpi.comnih.govnih.gov

Q & A

Basic: What synthetic methodologies are recommended for producing Decahydroquinolin-6-amine dihydrochloride?

Answer:

The synthesis of dihydrochloride salts typically involves a multi-step procedure, including the formation of the free base followed by acidification with hydrochloric acid. For example, Avizafone dihydrochloride is synthesized via a two-step process involving condensation of precursors and subsequent salt formation under controlled pH conditions . Key considerations include:

- Precursor purification : Ensure intermediates are free of impurities to avoid side reactions.

- Stoichiometric control : Use excess HCl (2 equivalents) to ensure complete salt formation.

- Crystallization conditions : Optimize solvent polarity and temperature to enhance yield and purity (e.g., ethanol/water mixtures) .

Basic: How does the dihydrochloride salt form influence the compound’s physicochemical properties?

Answer:

The dihydrochloride form enhances:

- Solubility : Increased polarity due to ionic interactions improves aqueous solubility, critical for in vitro assays .

- Stability : Protonation of amine groups reduces oxidative degradation, particularly under humid or high-temperature storage conditions .

- Bioavailability : Improved dissolution rates in physiological media enhance absorption profiles compared to hydrochloride counterparts .

Characterization via X-ray diffraction and thermal gravimetric analysis (TGA) is recommended to validate salt stability .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Structural elucidation : Use / NMR to confirm protonation states and purity. For example, Hydrastinine hydrochloride’s isoquinoline structure was validated using NMR and IR spectroscopy .

- Purity assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures >98% purity .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies dehydration or decomposition events .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Standardized assays : Use validated cell lines (e.g., OVCAR-3 for cytotoxicity studies) and control for parameters like pH and incubation time .

- Statistical rigor : Apply ANOVA or t-tests to assess significance, and report effect sizes with confidence intervals .

- Meta-analysis : Compare datasets using platforms like PRISMA to identify confounding factors (e.g., batch-specific impurities) .

Advanced: What in vitro models are optimal for studying its pharmacological mechanisms?

Answer:

- Cancer research : Use human ovarian adenocarcinoma (OVCAR-3) or HeLa cell lines to evaluate cytotoxicity and apoptosis induction via flow cytometry (Annexin V/PI staining) .

- Epigenetic studies : Employ LSD1 inhibition assays (e.g., histone demethylase activity in leukemia cells) to link structural modifications to functional outcomes .

- Dose-response profiling : Generate IC curves using serial dilutions (1 nM–100 µM) and nonlinear regression analysis .

Advanced: How can experimental conditions be optimized for stability studies?

Answer:

- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC for degradation products .

- pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 1–9) to identify optimal storage conditions .

- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using controlled UV exposure .

Advanced: What frameworks guide hypothesis-driven research on this compound?

Answer:

- PICO framework : Define Population (e.g., cancer cell lines), Intervention (dose range), Comparison (free base vs. dihydrochloride), and Outcome (IC) .

- FINER criteria : Ensure hypotheses are Feasible (resources available), Novel (unexplored mechanisms), and Ethical (non-clinical focus) .

- Data triangulation : Combine computational (molecular docking) and empirical (kinetic assays) data to validate targets .

Advanced: How to address discrepancies in methylation modulation studies?

Answer:

- H3K4/H3K9 methylation assays : Use Western blotting with anti-methyl histone antibodies in LSD1-inhibited models .

- Gene expression profiling : Apply RNA-seq to identify downstream targets affected by methylation changes .

- Control experiments : Include demethylase inhibitors (e.g., TCP) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.